molecular formula C18H18N2O B2750283 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-21-1

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2750283
CAS No.: 852136-21-1
M. Wt: 278.355
InChI Key: KSMYCFYXRUXYLX-UHFFFAOYSA-N
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Description

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group and an N-linked (2-methyl-1H-indol-5-yl)methyl moiety.

Properties

IUPAC Name

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-12-4-3-5-15(8-12)18(21)19-11-14-6-7-17-16(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMYCFYXRUXYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Mediated Amidation

The most widely reported method involves converting 3-methylbenzoic acid to its acyl chloride intermediate, followed by reaction with (2-methyl-1H-indol-5-yl)methanamine.

Procedure

  • Activation of Carboxylic Acid :
    • 3-Methylbenzoic acid (1 equiv) is refluxed with thionyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) for 2–3 hours. Excess thionyl chloride is removed under reduced pressure to yield 3-methylbenzoyl chloride.
    • Critical Note: Thionyl chloride must be freshly distilled to avoid side reactions.
  • Amine Coupling :

    • The acyl chloride is dissolved in DCM and added dropwise to a solution of (2-methyl-1H-indol-5-yl)methanamine (1 equiv) and triethylamine (1.5 equiv) at 0–5°C. The mixture is stirred at room temperature for 12 hours.
    • Side Reactions: Competing hydrolysis of acyl chloride is mitigated by maintaining anhydrous conditions.
  • Workup and Purification :

    • The reaction is quenched with ice water, and the precipitate is filtered. Crude product is recrystallized from ethanol to yield white crystals.
    • Yield: 65–78% (based on analogous benzamide syntheses).

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to facilitate amide bond formation without isolating the acyl chloride.

Procedure

  • Reagent Preparation :
    • 3-Methylbenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dimethylformamide (DMF) and stirred for 30 minutes at 0°C.
  • Amine Addition :

    • (2-Methyl-1H-indol-5-yl)methanamine (1 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
  • Purification :

    • The mixture is diluted with ethyl acetate, washed with brine, and dried over sodium sulfate. Column chromatography (silica gel, hexane/ethyl acetate) affords the pure product.
    • Advantage: Avoids handling corrosive acyl chlorides.

Optimization of Reaction Conditions

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates due to improved solubility of intermediates.
  • Chlorinated Solvents : DCM and chloroform are preferred for acyl chloride reactions but require strict moisture control.

Temperature and Time

  • Acyl Chloride Method : Reactions proceed efficiently at 25°C within 12 hours.
  • Coupling Agent Method : Prolonged stirring (24–48 hours) ensures complete conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 2.38 (s, 3H, Ar-CH₃), 2.48 (s, 3H, Indole-CH₃), 4.72 (d, J = 5.6 Hz, 2H, CH₂), 6.90–7.80 (m, 8H, Ar-H and indole-H), 8.45 (t, J = 5.6 Hz, 1H, NH).
  • ¹³C NMR :
    • δ 21.3 (Ar-CH₃), 22.1 (Indole-CH₃), 42.5 (CH₂), 126–140 (Ar-C), 167.2 (C=O).

Infrared (IR) Spectroscopy

  • Key Bands : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-N bend).

Comparative Analysis of Synthetic Methods

Parameter Acyl Chloride Method Coupling Agent Method
Yield 65–78% 60–70%
Purity ≥95% (recrystallized) ≥90% (chromatography)
Reaction Time 12 hours 24–48 hours
Cost Low High (reagent cost)
Scalability Industrial scale feasible Lab-scale preferred

Data synthesized from Refs.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Acylation Byproducts : Controlled stoichiometry (1:1 acid:amine) minimizes di-acylated products.
  • Hydrolysis : Strict anhydrous conditions during acyl chloride synthesis prevent carboxylic acid reformation.

Industrial Applications and Patent Landscape

  • WO2017191650A1 : Highlights scalable amidation techniques for structurally similar benzamides, emphasizing solvent recovery systems.
  • US11649213 : Demonstrates the utility of benzamide intermediates in synthesizing kinase inhibitors, underscoring the therapeutic relevance of such compounds.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Features

Key structural analogs differ in substituent patterns on the benzamide ring, indole positioning, and additional functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide and Analogs
Compound Name Benzamide Substituent Indole Substituent Position Additional Groups Molecular Weight (g/mol) Key References
Target Compound 3-methyl 5-position (2-methyl) None ~306.35*
3,4,5-trimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide 3,4,5-trimethoxy 5-position (2-methyl) Methoxy groups 366.38
3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide 3-chloro 3-position (5-methyl) Chloro, ethyl linker 326.81
4-[[5-[(2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (38p) 3-methoxy, sulfonyl 3-position (1-methyl) Trifluorobutyl, sulfonyl 655.65
ZINC01124772 (3-methyl-N-[(1R)-2-methyl-1-[...]propyl]benzamide) 3-methyl Triazole-linked Methylsulfanyl, triazole 481.60

*Calculated based on structural formula.

Pharmacological and Biochemical Insights

  • The target compound’s indole-5-yl group may similarly engage in hydrogen bonding with key residues (e.g., Arg194, Glu242).
  • Enzyme Inhibition : Fluorinated analogs (e.g., compound 38p) demonstrate potent leukotriene receptor antagonism (Ki = 0.42 nM) due to hydrophobic interactions from trifluorobutyl groups . The target compound lacks fluorination but retains a hydrophobic 3-methyl group, which may influence binding affinity.
  • Synthetic Accessibility : Derivatives with electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., trimethoxy in ) require specialized conditions, whereas the target compound’s simpler structure may favor straightforward synthesis .

Structure-Activity Relationships (SAR)

  • Benzamide Substitution : Methyl groups at the 3-position (target compound) enhance lipophilicity but may reduce steric hindrance compared to bulkier substituents (e.g., trimethoxy in ). Chloro substituents () improve electrophilicity but could limit solubility.
  • Indole Positioning: 5-position indole substitution (target compound) vs.
  • Linker Flexibility : Ethyl linkers () increase conformational flexibility compared to the rigid methylene linker in the target compound.

Research Findings and Implications

Key Studies on Analogs

  • Docking Studies : ZINC01124772 showed a docking score of -9.2 kcal/mol against RpfB, with hydrogen bonds to Arg194 and Asn244 . The target compound’s indole-5-yl group may mimic this interaction.
  • In Vitro Activity : Compound 38p exhibited an oral ED50 of 1.14 µmol/kg in guinea pigs, highlighting the efficacy of indole-benzamide scaffolds in vivo .
  • Synthetic Challenges : Methyl groups on benzamide rings (e.g., compounds 21–23 in ) showed weak activity (IC50 >100 µM), emphasizing the need for optimal substituent placement.

Limitations and Contradictions

  • While fluorinated analogs () show high potency, non-fluorinated compounds like the target may require structural optimization for comparable activity.

Biological Activity

3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide moiety linked to an indole derivative , characterized by its molecular formula C14H16N2OC_{14}H_{16}N_{2}O. The unique structural configuration, including the presence of methyl groups on both the indole ring and benzamide moiety, enhances its binding affinity to various biological targets, potentially leading to distinct biological activities.

Target Interactions

Indole derivatives, including this compound, are known to interact with multiple receptors and enzymes. These interactions can significantly influence biochemical pathways related to cell growth and apoptosis. Specifically, similar compounds have demonstrated the ability to:

  • Induce cell apoptosis in a dose-dependent manner.
  • Arrest cells in the G2/M phase of the cell cycle.
  • Inhibit tubulin polymerization , which is crucial for mitotic spindle formation during cell division.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, revealing promising results:

Cell LineIC50 (μM)Mechanism
HeLa0.52Induces apoptosis and inhibits tubulin polymerization
MCF-70.34Arrests cell cycle at G2/M phase
HT-290.86Induces apoptosis and inhibits growth

These findings suggest that the compound may serve as a potential therapeutic agent for treating cancers resistant to conventional therapies.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. The indole structure is associated with various biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Antimicrobial

Studies have shown that indole derivatives can inhibit the growth of several pathogens, making them valuable in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Evaluation : The compound was synthesized via a reaction between 3-methylbenzoyl chloride and 2-methyl-1H-indole-5-methanamine in the presence of triethylamine. Subsequent evaluations demonstrated its efficacy against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Comparative Studies : Similar compounds with structural modifications were tested, revealing that modifications in the indole or benzamide components could enhance or diminish biological activity. This highlights the importance of structural optimization in drug design .

Q & A

Basic: What are the common synthetic routes for 3-methyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide?

Methodological Answer:
The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 3-methylbenzoyl chloride) with an indole-containing amine (e.g., (2-methyl-1H-indol-5-yl)methylamine) under basic conditions. A two-step approach is often employed:

Activation of the carboxylic acid: Convert 3-methylbenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation: React the acyl chloride with the indole-derived amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Schotten-Baumann conditions (aqueous/organic biphasic system) may improve yield .
Key considerations: Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of the acyl chloride.

Advanced: How can reaction conditions be optimized to minimize side products like benzimidazoles during synthesis?

Methodological Answer:
Benzimidazole formation, a common side reaction when using diamine-like substrates, can be suppressed by:

  • Controlling stoichiometry: Use a 1:1 molar ratio of acyl chloride to amine to avoid over-alkylation.
  • Temperature modulation: Maintain temperatures below 0°C during coupling to reduce nucleophilic attack on the amide bond.
  • Leaving group selection: Acyl chlorides (vs. esters or acids) accelerate amide formation, reducing time for side reactions .
    Validation: Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the amide bond (δ ~7.5-8.5 ppm for aromatic protons, δ ~165-170 ppm for carbonyl carbons) and indole NH (δ ~10-12 ppm).
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion ([M+H]⁺) and isotopic pattern.
  • FT-IR: Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
    Example: In related benzamide-indole hybrids, NOESY NMR can resolve spatial proximity between methyl groups on the benzamide and indole moieties .

Advanced: How can researchers resolve spectral overlaps in the NMR of this compound?

Methodological Answer:
Spectral complexity arises from overlapping aromatic and methyl signals. Strategies include:

  • Deuterated solvent selection: Use DMSO-d₆ to sharpen NH proton signals.
  • 2D NMR (HSQC, HMBC): Correlate protons with carbons and long-range couplings to assign substituent positions.
  • Variable-temperature NMR: Reduce signal broadening caused by conformational exchange (e.g., indole NH rotation) .
    Case study: For a structurally similar compound, HMBC correlations between the indole C2-methyl and adjacent protons resolved ambiguities .

Basic: What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Kinase inhibition screening: Use ATP-binding assays (e.g., ADP-Glo™) against kinases like JAK2 or EGFR, as benzamide-indole hybrids often target these .
  • Antiproliferative assays: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays.
  • Solubility profiling: Determine aqueous solubility (shake-flask method) to guide in vitro testing .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

Methodological Answer:

  • Analog synthesis: Modify substituents (e.g., indole methyl position, benzamide substituents) and compare bioactivity.
  • Computational docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • Pharmacophore modeling: Identify critical hydrogen-bond acceptors (amide carbonyl) and hydrophobic regions (methyl groups) using MOE or Discovery Studio.
    Example: In a related indole-benzamide hybrid, replacing the methyl group with chlorine increased kinase inhibition potency by 10-fold .

Advanced: How to address contradictions in reported bioactivity data for similar compounds?

Methodological Answer:
Discrepancies may arise from assay conditions or structural variations. Mitigation strategies:

  • Standardized protocols: Adopt CLIA- or ISO-certified assay kits for consistency.
  • Meta-analysis: Compare datasets using tools like RevMan, focusing on compounds with ≥80% structural similarity.
  • Orthogonal validation: Confirm activity via independent methods (e.g., SPR for binding affinity if initial data came from fluorescence assays) .

Advanced: What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In silico tools: Use ADMET Predictor or MetaCore to estimate CYP450 metabolism sites. Prioritize regions like the indole NH or benzamide methyl for deuteration (to slow metabolism).
  • MD simulations: Run GROMACS simulations to assess solvent accessibility of labile groups.
  • Fragment-based QSAR: Correlate substituent electronegativity with microsomal half-life data from analogous compounds .

Basic: How to assess the compound’s stability under storage conditions?

Methodological Answer:

  • Forced degradation studies: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the amide bond).
  • Lyophilization: Improve shelf life by lyophilizing in PBS (pH 7.4) and storing at -20°C under argon .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Prodrug design: Introduce phosphate groups at the indole NH or benzamide carbonyl.
  • Nanoparticle formulation: Use PLGA or liposomal carriers (particle size <200 nm via DLS).
  • Co-solvency: Prepare stock solutions in DMSO/PEG 400 (1:4 v/v) for IP/IV administration .

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